![molecular formula C12H6Br4O2 B3274165 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol CAS No. 602326-22-7](/img/structure/B3274165.png)
2,3-Dibromo-4-(2,4-dibromophenoxy)phenol
Overview
Description
“2,3-Dibromo-4-(2,4-dibromophenoxy)phenol” is a chemical compound with the molecular formula C12H6Br4O2 . It belongs to the class of organic compounds known as bromodiphenyl ethers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to two bromine atoms and a phenoxy group, which is also attached to two bromine atoms . The molecular weight of this compound is 501.79 g/mol .Physical And Chemical Properties Analysis
“this compound” has a predicted melting point of 82-83.5 °C and a predicted boiling point of 421.1±45.0 °C . The predicted density of this compound is 2.248±0.06 g/cm3 .Scientific Research Applications
Antifouling Activity
2,3-Dibromo-4-(2,4-dibromophenoxy)phenol has demonstrated significant antifouling (AF) activity. In a study, it was found to be effective against marine bacteria, diatoms, barnacle larvae, and mussel juveniles, showing potential as a non-toxic antifouling candidate for marine applications. It inhibited the growth of bacterial strains and displayed effective concentrations in various bioassays, suggesting its utility in preventing marine biofouling without toxicity (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Antibacterial Properties
This compound, isolated from marine sponges, has shown potent and broad-spectrum antibacterial activity, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its minimal inhibitory concentrations (MICs) were effective against both Gram-positive and Gram-negative bacteria, marking it as a potential lead for anti-MRSA drug development (Shridhar et al., 2009).
Role in Pharmaceuticals
In the field of pharmaceuticals, derivatives of this compound are being explored for their radical scavenging properties. These properties are crucial for developing therapeutic agents and ingredients in medicinal and food industries. The compound's antiradical activity suggests its potential as an active component in pharmaceuticals or as an additive in the food industry (Kaştaş et al., 2017).
Environmental Fate and Transformation
Research on the environmental fate and transformation of bromophenols like this compound has been conducted to understand their behavior during water treatment processes. Studies have focused on how these compounds react and transform during chlorination, which is essential for understanding their environmental impact and potential health risks (Xiang et al., 2020).
properties
IUPAC Name |
2,3-dibromo-4-(2,4-dibromophenoxy)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-3-9(7(14)5-6)18-10-4-2-8(17)11(15)12(10)16/h1-5,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDCHAABFACBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90797013 | |
Record name | 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90797013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
602326-22-7 | |
Record name | 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90797013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.